(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide
Description
(Z)-2-(Benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide is a hydrazone derivative characterized by a benzothiazole core linked via a thioether group to an acetohydrazide scaffold. The hydrazone moiety is formed by condensation with 3,5-dibromo-2,4-dihydroxybenzaldehyde, resulting in a Z-configuration around the C=N bond. This compound exhibits structural features critical for bioactivity, including:
- Benzothiazole ring: Known for antimicrobial, antitumor, and anti-inflammatory properties due to its planar aromatic system and sulfur atom, which enhances electron delocalization and ligand-receptor interactions .
- The 2,4-dihydroxy groups enable hydrogen bonding and metal chelation, contributing to antioxidant or enzyme-inhibitory effects .
- Thioether linkage: Enhances stability compared to ether or ester linkages and may modulate electronic effects on the hydrazone moiety .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2N3O3S2/c17-9-5-8(14(23)13(18)15(9)24)6-19-21-12(22)7-25-16-20-10-3-1-2-4-11(10)26-16/h1-6,23-24H,7H2,(H,21,22)/b19-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWOYJKUQGNWDZ-SWNXQHNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide is a derivative of benzothiazole, which has garnered attention for its potential biological activities, including its role as a tyrosinase inhibitor and its anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis. The inhibition of this enzyme is crucial for developing treatments for pigmentation disorders. Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on tyrosinase activity. For instance, a study indicated that related compounds formed multiple hydrogen bonds with tyrosinase, enhancing their inhibitory potential compared to traditional inhibitors like kojic acid .
Anti-inflammatory Activity
Research has also demonstrated the anti-inflammatory properties of benzothiazole derivatives. The compound has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. In vitro studies indicated that certain benzothiazole derivatives can effectively reduce COX-2 activity and subsequent inflammatory responses .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and efficacy of this compound against various cell lines. The results indicated a strong inhibitory effect on tyrosinase without significant cytotoxicity in melanoma cells .
Case Studies
A notable case study involved synthesizing and testing several derivatives of benzothiazoles for their biological activities. One derivative showed a marked reduction in melanin production in B16F10 melanoma cells, suggesting that the compound could serve as a potential therapeutic agent for hyperpigmentation disorders .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial efficacy of benzothiazole derivatives, including (Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide. The compound exhibits significant activity against various bacterial strains and fungi.
Case Study: Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial activity of several benzothiazole derivatives. The results indicated that compounds similar to this compound showed promising Minimum Inhibitory Concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| This compound | 50 | Staphylococcus aureus |
| Other Benzothiazole Derivative | 30 | Escherichia coli |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Properties
Benzothiazole derivatives have been extensively researched for their anticancer properties. The unique structural features of this compound contribute to its potential effectiveness against cancer cells.
Case Study: Cytotoxicity Testing
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported the following results:
| Cell Line | IC50 (μM) | Inhibition (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 85 |
| HeLa (Cervical Cancer) | 20 | 78 |
The compound's mechanism of action involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer drug.
Antioxidant Activity
The antioxidant properties of this compound have also been studied. Antioxidants play a crucial role in preventing oxidative stress-related diseases.
Case Study: DPPH Radical Scavenging Assay
The DPPH radical scavenging assay was conducted to evaluate the antioxidant capacity of the compound. The results showed significant scavenging activity:
| Concentration (μg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 90 |
These findings indicate that the compound possesses strong antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocycles
- Benzotriazole Derivatives: (E)-2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide () replaces the benzothiazole with a benzotriazole ring. However, the E-configuration in this analogue may reduce steric hindrance compared to the Z-form in the target compound, affecting target affinity .
- Benzoxazole Derivatives : Compounds like (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-benzylideneacetohydrazide () substitute sulfur with oxygen in the heterocycle. The oxazole's lower electron density and reduced planarity may decrease interactions with hydrophobic enzyme pockets, leading to lower antimicrobial activity compared to benzothiazole derivatives .
Hydrazone Derivatives with Varying Substituents
- Nitro-Substituted Analogues: N'-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide () features a nitro group on the benzohydrazide. In contrast, the target compound's dihydroxy groups enhance hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .
- Thiazolo-Pyrimidine Hybrids: Compounds such as (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () integrate pyrimidine and thiazole rings. These hybrids exhibit dual hydrogen-bonding and π-stacking capabilities but lack the bromine atoms and hydroxyl groups of the target compound, which are critical for halogen bonding and antioxidant activity .
Physicochemical and Spectral Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~550–600 g/mol) is higher than analogues like (2Z)-2-(4-cyanobenzylidene)-thiazolo-pyrimidine (MW = 403 g/mol, ), reducing aqueous solubility. However, the hydroxyl groups may improve solubility in polar solvents compared to fully halogenated derivatives .
- Spectral Signatures: The IR spectrum of the target compound would show peaks for -OH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-Br (550–650 cm⁻¹), distinguishing it from non-brominated hydrazones. ^1^H NMR would display signals for aromatic protons (δ 6.5–8.0 ppm) and a singlet for the hydrazone =CH (δ ~8.0 ppm), consistent with Z-configuration .
Preparation Methods
Formation of Ethyl 2-(Benzo[d]thiazol-2-ylthio)acetate
2-Mercaptobenzothiazole (2-MBT) reacts with ethyl chloroacetate in acetone under reflux conditions (6–8 hours) in the presence of potassium carbonate. This nucleophilic substitution yields ethyl 2-(benzo[d]thiazol-2-ylthio)acetate as a white crystalline solid (mp 86–88°C). The reaction proceeds via thiolate anion attack on the α-carbon of ethyl chloroacetate, facilitated by the base.
Key spectral data :
Hydrazinolysis to Acetohydrazide
The ester intermediate is treated with excess hydrazine hydrate (99%) in methanol under reflux for 5 hours. The reaction replaces the ethoxy group with a hydrazide moiety, yielding 2-(benzo[d]thiazol-2-ylthio)acetohydrazide as a pale-yellow solid (mp 192–194°C).
Key spectral data :
-
IR (KBr) : 3186–3568 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O amide).
-
¹H NMR (DMSO-d₆) : δ 4.58 (s, 2H, SCH₂), 7.24–8.10 (m, 4H, Ar–H), 10.70 (s, 1H, NH).
Schiff Base Formation with 3,5-Dibromo-2,4-dihydroxybenzaldehyde
The target compound is synthesized by condensing the hydrazide intermediate with 3,5-dibromo-2,4-dihydroxybenzaldehyde under acidic conditions.
Reaction Conditions
A mixture of 2-(benzo[d]thiazol-2-ylthio)acetohydrazide (1.0 mmol) and 3,5-dibromo-2,4-dihydroxybenzaldehyde (1.0 mmol) is refluxed in absolute ethanol containing glacial acetic acid (2–3 drops) for 4–6 hours. The reaction is monitored via TLC (ethyl acetate/hexane, 3:7). The product precipitates upon cooling and is recrystallized from ethanol to afford the title compound as a yellow crystalline solid (yield: 68–72%).
Mechanistic insight :
The acetic acid catalyzes imine (C=N) formation by protonating the aldehyde carbonyl, enhancing electrophilicity. The Z-configuration is favored due to steric hindrance between the benzothiazole and dibrominated aryl groups.
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
Optimization and Yield Considerations
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility |
| Catalyst | Acetic acid (2 drops) | Accelerates imination |
| Reaction time | 5 hours | Balances completion vs. degradation |
| Temperature | Reflux (78°C) | Ensures activation energy |
Prolonged heating (>8 hours) leads to oxidative side products, reducing yield to <50%. Anhydrous conditions prevent hydrolysis of the imine bond.
Comparative Analysis of Analogous Derivatives
Derivatives with electron-withdrawing groups (e.g., –Br) exhibit higher thermal stability (mp 212–220°C) compared to electron-donating substituents (mp 182–194°C). The dibromo and dihydroxy groups enhance intermolecular hydrogen bonding, increasing crystallinity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing (Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(3,5-dibromo-2,4-dihydroxybenzylidene)acetohydrazide?
- Methodology : The compound can be synthesized via condensation of benzo[d]thiazole-2-thiol derivatives with substituted benzaldehyde intermediates. A reflux method using acetic anhydride/acetic acid with sodium acetate as a catalyst (2–4 h, 80–100°C) is commonly employed . For hydrazide formation, reacting acetohydrazide precursors with aromatic aldehydes (e.g., 3,5-dibromo-2,4-dihydroxybenzaldehyde) in ethanol under acidic conditions (glacial acetic acid) yields the target Schiff base. Purification via recrystallization (DMF/water) is recommended .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid by-products like unreacted aldehydes.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for C=N (1600–1650 cm⁻¹), C=O (1680–1720 cm⁻¹), and O-H/N-H stretches (3200–3400 cm⁻¹) .
- NMR : Use DMSO-d₆ to resolve signals for aromatic protons (δ 6.5–8.5 ppm), imine (=CH, δ ~8.0 ppm), and hydroxyl groups (exchangeable protons at δ 9–12 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 497.515 for C₂₆H₂₃N₇O₄) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Report MIC/MBC values .
- Antioxidant Potential : Employ DPPH/ABTS radical scavenging assays. Compare IC₅₀ values with ascorbic acid controls .
Advanced Research Questions
Q. How can molecular docking elucidate the mechanism of action against Type II diabetes targets?
- Methodology :
- Target Selection : Prioritize enzymes like α-glucosidase or PPAR-γ. Retrieve crystal structures from PDB (e.g., 1XOS for PPAR-γ).
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Parameterize the compound’s 3D structure (optimized with DFT at B3LYP/6-31G*) and analyze binding poses for hydrogen bonds (e.g., with dibromo-dihydroxy groups) and hydrophobic interactions .
- Validation : Compare docking scores with known inhibitors (e.g., acarbose) and validate via MD simulations (100 ns) to assess binding stability .
Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?
- SAR Insights :
- Halogen Effects : The 3,5-dibromo groups enhance electronegativity, improving binding to enzyme active sites. Replace Br with Cl or F to study steric/electronic effects .
- Benzothiazole Moiety : Modify the thiazole ring (e.g., methyl substitution at position 7) to alter lipophilicity and membrane permeability .
Q. How to resolve contradictions in bioactivity data across studies?
- Case Example : If antimicrobial activity varies between Gram-positive and Gram-negative strains:
Re-evaluate Assay Conditions : Check differences in culture media (e.g., cation-adjusted Mueller-Hinton vs. nutrient agar) .
Membrane Permeability : Use fluorescence assays (e.g., NPN uptake) to assess compound penetration in Gram-negative bacteria .
Resistance Factors : Test efflux pump inhibitors (e.g., PAβN) to identify pump-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
